4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide typically involves a multi-step process. One common method involves the reaction of 4-hydrazinylbenzenesulfonamide with 5-methylthiazole-2-carbaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, such as matrix metalloproteinases and kinases . Additionally, it may induce apoptosis in cancer cells by modulating the activity of BCL2 family proteins.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole structure.
Uniqueness
4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide is unique due to its specific hydrazinyl and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. Unlike other thiazole derivatives, this compound has shown promising results in both antimicrobial and anticancer studies, making it a versatile candidate for further research and development .
Properties
Molecular Formula |
C10H12N4O2S2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-hydrazinyl-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S2/c1-7-6-12-10(17-7)14-18(15,16)9-4-2-8(13-11)3-5-9/h2-6,13H,11H2,1H3,(H,12,14) |
InChI Key |
RWNUHEYMEAPIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.